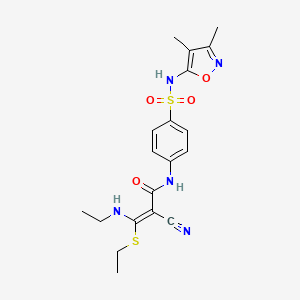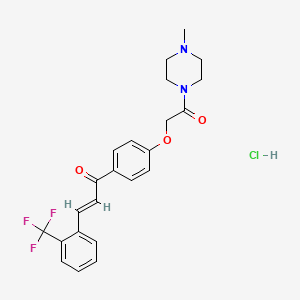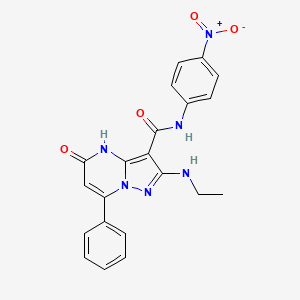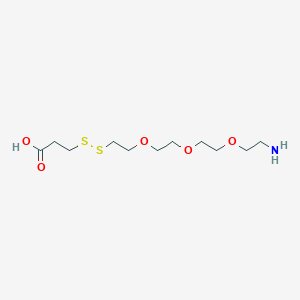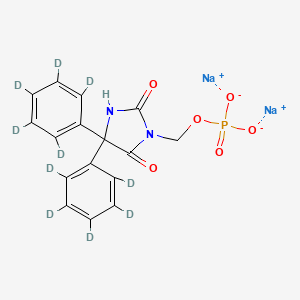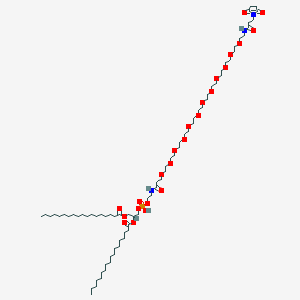
DSPE-PEG12-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG12-Mal): is a compound that combines the properties of phospholipids and polyethylene glycol with a maleimide functional group. This compound is widely used in the field of drug delivery due to its ability to form stable micelles and its biocompatibility. The hydrophobic properties of the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine allow for the encapsulation of hydrophobic drugs, while the polyethylene glycol increases the water solubility of the compound. The maleimide group can react with thiol groups to form stable covalent bonds, making it useful for conjugation with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and maleimide. The process typically starts with the activation of the carboxyl group of polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). This activated polyethylene glycol is then reacted with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form the polyethylene glycol-phospholipid conjugate. Finally, the maleimide group is introduced by reacting the polyethylene glycol-phospholipid conjugate with maleimide .
Industrial Production Methods: In industrial settings, the production of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is commonly used for the conjugation of the compound with thiol-containing biomolecules .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), maleimide.
Conditions: The reaction between the maleimide group and thiol groups typically occurs at a pH range of 6.5 to 7.5 and at room temperature
Major Products: The major product formed from the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide with thiol-containing biomolecules is a thioether-linked conjugate. This product is stable and retains the biocompatibility and solubility properties of the original compound .
Scientific Research Applications
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a linker for the conjugation of various molecules, facilitating the study of molecular interactions and the development of new materials .
Biology:
- Employed in the modification of proteins and peptides to enhance their stability and solubility.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Plays a crucial role in drug delivery systems, particularly for the encapsulation and targeted delivery of hydrophobic drugs.
- Used in the formulation of liposomes and nanoparticles for cancer therapy and other medical applications .
Industry:
- Applied in the production of biocompatible coatings and materials.
- Used in the development of advanced drug delivery systems and medical devices .
Mechanism of Action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves its ability to form stable micelles and its reactivity with thiol groups. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation of hydrophobic drugs, while the hydrophilic polyethylene glycol moiety increases the water solubility of the compound. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This enables the conjugation of the compound with various biomolecules, enhancing their stability and solubility .
Comparison with Similar Compounds
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG8-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG2000-Mal)
Comparison: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide is unique due to its specific polyethylene glycol chain length (12 units), which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and encapsulate hydrophobic drugs. Compared to other similar compounds with different polyethylene glycol chain lengths, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide offers improved solubility and stability, making it a preferred choice for various applications in drug delivery and bioconjugation .
Properties
Molecular Formula |
C75H140N3O24P |
|---|---|
Molecular Weight |
1498.9 g/mol |
IUPAC Name |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86) |
InChI Key |
NSUQHFQCPXYHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)


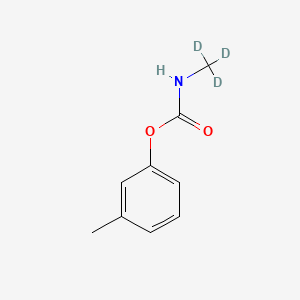
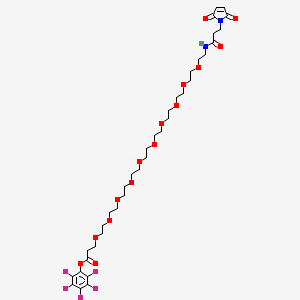
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
